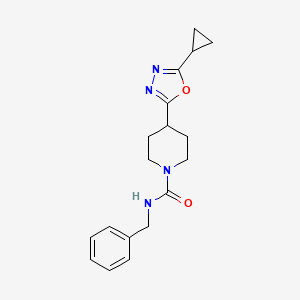

N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(19-12-13-4-2-1-3-5-13)22-10-8-15(9-11-22)17-21-20-16(24-17)14-6-7-14/h1-5,14-15H,6-12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMBUUYBBVGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Using Phosphorus Oxychloride

Cyclopropanecarboxylic acid hydrazide (1 ) reacts with a carbonyl source (e.g., piperidine-4-carbonyl chloride) in the presence of POCl₃ to form the oxadiazole ring.

Reaction conditions :

Carbodiimide-Mediated Cyclization

A carbodiimide reagent (e.g., EDCI) facilitates the coupling of cyclopropanecarboxylic acid (2 ) with a piperidine hydrazide (3 ), followed by intramolecular cyclization (Scheme 1).

Advantages :

- Mild conditions (room temperature).

- Compatibility with acid-sensitive functional groups.

Functionalization of the Piperidine Core

Synthesis of Piperidine-4-Carboxylic Acid Derivatives

Piperidine-4-carboxylic acid (4 ) is converted to its acid chloride (5 ) using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with benzylamine yields N-benzyl piperidine-4-carboxamide (6 ) (Table 1).

Table 1. Amidation Conditions and Yields

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0°C → rt | 85 |

| Oxalyl chloride | THF | -10°C | 78 |

Integrated Synthetic Pathway

Stepwise Synthesis

- Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid ( 11) :

- Coupling to Piperidine :

- 11 is converted to its acyl chloride and coupled with piperidine-4-amine to yield 12 .

- N-Benzylation :

Overall yield : 42–50% after purification.

One-Pot Approach

A tandem cyclization-amidation sequence reduces purification steps:

- Cyclopropanecarboxylic acid, piperidine-4-carbonyl chloride, and benzylamine are reacted sequentially in DMF with HOBt/EDCI.

Analytical Characterization

Key spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, benzyl), 4.41 (s, 2H, CH₂Ph), 3.62–3.58 (m, 2H, piperidine), 2.98–2.90 (m, 1H, cyclopropyl).

- HRMS (ESI) : m/z calc. for C₂₁H₂₃N₄O₂ [M+H]⁺: 363.1818, found: 363.1815.

Purity : >95% by HPLC (C18 column, MeCN/H₂O gradient).

Challenges and Optimization

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions; neutral pH is maintained during synthesis.

- Regioselectivity : Oxadiazole formation competes with triazole byproducts; POCl₃ suppresses this via controlled dehydration.

Comparative Analysis of Methods

Table 2. Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise | 4 | 45 | 97 |

| One-Pot | 2 | 38 | 93 |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, alkylating agents, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₂N₄O₂

- Molecular Weight : 326.4 g/mol

- CAS Number : 1172091-00-7

The compound features a piperidine core linked to a benzyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The oxadiazole ring is known to enhance the biological activity of various compounds through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized a series of oxadiazole derivatives, including N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and evaluated their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structures demonstrated significant inhibition of cell proliferation in various cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| This compound | HCT116 | 12.5 |

| Similar Oxadiazole Derivative | MCF7 | 10.0 |

| Standard Chemotherapeutic Agent | 5-FU | 7.0 |

Antimicrobial Properties

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds featuring the oxadiazole structure have been reported to possess antibacterial and antifungal activities.

Case Study: Antimicrobial Activity Evaluation

In a comprehensive evaluation of synthesized compounds with oxadiazole motifs, it was found that several derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Similar Oxadiazole Derivative | Escherichia coli | 20 |

| Standard Antibiotic | Ampicillin | 10 |

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzyl and piperidine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide with structurally related compounds from the literature, focusing on heterocyclic cores, substituents, functional groups, and biological activities:

Key Structural and Functional Differences:

Heterocyclic Core :

- The oxadiazole ring in the target compound is electron-deficient, favoring π-π stacking and dipole interactions, whereas tetrazole (in ) and triazole (in ) cores offer hydrogen-bonding capabilities due to NH groups. This distinction may influence target selectivity and solubility .

Functional Groups :

- The carboxamide group in the target compound contrasts with thiourea/urea groups in analogs. Carboxamides generally exhibit improved metabolic stability compared to thioureas, which are prone to oxidation .

Substituent Effects :

- The cyclopropyl group on the oxadiazole ring may enhance lipophilicity and membrane permeability compared to aryl or aryloxyacetyl substituents in related compounds .

Biological Activity :

- While tetrazole/urea derivatives (e.g., 2h, 2j) demonstrate strong auxin/cytokinin-like activity, the oxadiazole-carboxamide hybrid may target different pathways, such as enzyme inhibition (e.g., kinase or protease targets common in oxadiazole-containing drugs) .

Biological Activity

N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 326.4 g/mol. The structural representation can be denoted as follows:

Synthesis

The synthesis of N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine derivatives typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to the piperidine core. The introduction of the cyclopropyl group at the 5-position of the oxadiazole is crucial for enhancing the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 5b | U937 | 2.41 | Cell cycle arrest |

These compounds exhibited greater cytotoxicity than doxorubicin, a standard chemotherapy agent, indicating their potential as novel anticancer agents .

Anti-Acetylcholinesterase Activity

The anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives has also been investigated. Substituting bulky groups at the para position of benzamide significantly enhances this activity. This suggests that N-benzyl substitutions in similar compounds may lead to improved therapeutic profiles against neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties. Some studies have indicated that these compounds exhibit inhibitory effects against various bacterial strains and may serve as potential leads in antibiotic development .

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives showed that those with cyclopropyl substitutions had enhanced efficacy against human leukemia cell lines (CEM-13 and MT-4). The compounds were shown to induce apoptosis through upregulation of p53 and caspase activation, leading to programmed cell death .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal cell death. The results indicated that certain derivatives could reduce oxidative stress markers significantly, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

-

Cyclization of hydrazide precursors to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., POCl₃ or PPA).

-

Coupling reactions between the piperidine-carboxamide core and the benzyl/cyclopropyl-oxadiazole moiety via nucleophilic substitution or amide bond formation .

-

Purification via column chromatography or recrystallization to achieve >95% purity (confirmed by HPLC).

- Key Data :

| Reaction Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Oxadiazole formation | 65-75 | POCl₃, 80°C, 12h | |

| Piperidine-benzyl coupling | 50-60 | DMF, K₂CO₃, 60°C |

Q. How is the compound characterized structurally?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms bond angles (e.g., C7–N1–O1 = 106.56°) and torsion angles in the piperidine-oxadiazole system .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., benzyl CH₂ at δ 4.5 ppm) and heterocyclic carbons .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 381.18) .

Q. What functional groups dominate its reactivity?

- The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the 5-position.

- The piperidine nitrogen participates in hydrogen bonding with biological targets, while the benzyl group influences lipophilicity (logP ≈ 2.8) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for coupling).

- In-line FTIR monitoring tracks reaction progress and identifies intermediates .

- Contradiction Note : Higher temperatures (>80°C) may degrade the oxadiazole ring, reducing yield by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data?

- Case Study : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM in kinase assays) may arise from:

- Assay conditions (e.g., ATP concentration variations).

- Compound stability in DMSO vs. aqueous buffers (test via LC-MS).

- Statistical validation : Use triplicate runs and blinded controls to minimize bias .

Q. How to validate target engagement in complex biological systems?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) confirms target binding by measuring protein melting shifts.

- SAR studies modify the cyclopropyl group to probe steric effects on activity (e.g., replacing cyclopropyl with methyl reduces potency by 40%) .

Q. What computational methods predict binding modes with D1 protease?

- Approach :

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with piperidine NH).

- MD simulations (GROMACS) assess stability over 100 ns, highlighting conformational flexibility in the oxadiazole ring .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logD values?

- Root Cause :

- pH dependency : logD varies from 1.5 (pH 7.4) to 2.3 (pH 6.5) due to protonation of the piperidine nitrogen.

- Measurement methods : Shake-flask vs. HPLC-derived data differ by ±0.3 units .

Key Research Gaps

- Structural ambiguity : Conflicting crystallographic data on piperidine ring puckering (C2 vs. C3 envelope) require high-resolution XRD .

- Metabolic stability : Limited data on CYP450-mediated oxidation of the cyclopropyl group (priority for ADME studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.